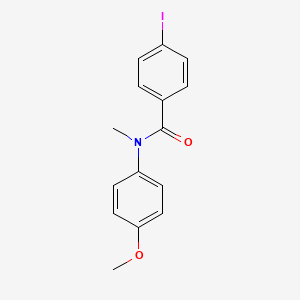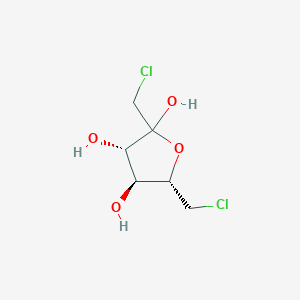
1,6-Dichloro-1,6-dideoxy-d-fructofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol is a synthetic organic compound characterized by its tetrahydrofuran ring structure with chloromethyl and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol typically involves the chloromethylation of a suitable tetrahydrofuran precursor. One common method includes the reaction of tetrahydrofuran-2,3,4-triol with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chloromethyl groups can be reduced to methyl groups.
Substitution: The chloromethyl groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of tetrahydrofuran-2,3,4-trione derivatives.
Reduction: Formation of tetrahydrofuran-2,3,4-trimethyl derivatives.
Substitution: Formation of tetrahydrofuran derivatives with various functional groups replacing the chloromethyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
This compound may be explored for its potential biological activity, such as antimicrobial or anticancer properties, due to its unique structure.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for drug development, particularly for targeting specific enzymes or receptors.
Industry
In materials science, (3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol could be used in the synthesis of polymers or as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action for (3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol would depend on its specific application. For example, in a biological context, it might interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4S,5S)-2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol: Similar structure but with hydroxymethyl groups instead of chloromethyl groups.
(3S,4S,5S)-2,5-Bis(methyl)tetrahydrofuran-2,3,4-triol: Similar structure but with methyl groups instead of chloromethyl groups.
Uniqueness
(3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol is unique due to the presence of chloromethyl groups, which provide distinct reactivity compared to hydroxymethyl or methyl groups. This allows for specific chemical transformations that are not possible with its analogs.
Eigenschaften
Molekularformel |
C6H10Cl2O4 |
|---|---|
Molekulargewicht |
217.04 g/mol |
IUPAC-Name |
(3S,4S,5S)-2,5-bis(chloromethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H10Cl2O4/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,9-11H,1-2H2/t3-,4-,5+,6?/m1/s1 |
InChI-Schlüssel |
DPQRLGLZWCGBGE-VRPWFDPXSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(CCl)O)O)O)Cl |
Kanonische SMILES |
C(C1C(C(C(O1)(CCl)O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


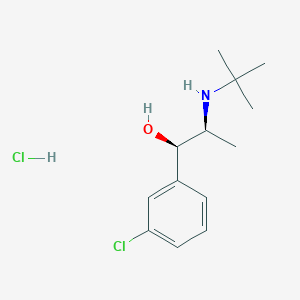
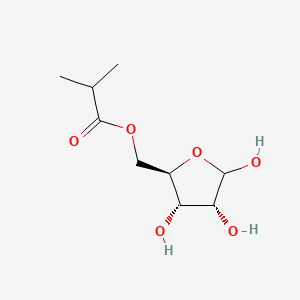

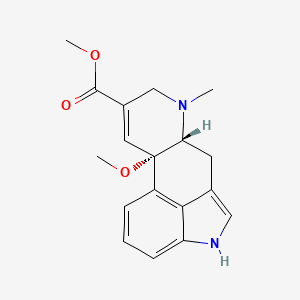


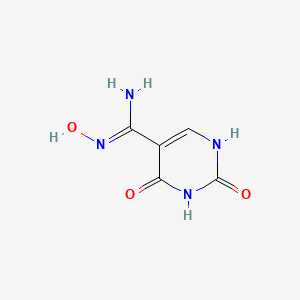
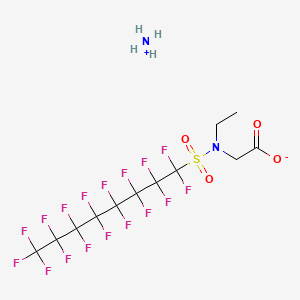

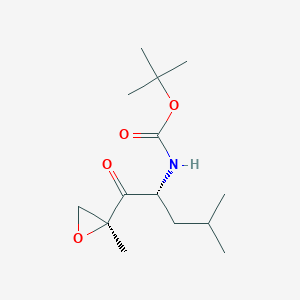
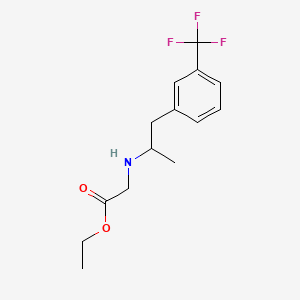
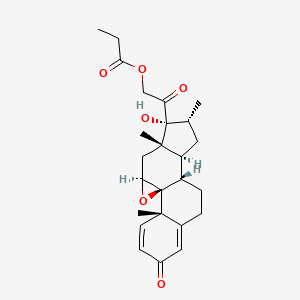
![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)
